molecular formula C21H17N3O5 B335565 N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B335565
M. Wt: 391.4 g/mol
InChI Key: BWPABIYSULHFFU-UHFFFAOYSA-N
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Description

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzoxazole ring, a nitrofuran moiety, and several methyl groups. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the benzoxazole and nitrofuran intermediates under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various nitro compounds .

Scientific Research Applications

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, its nitrofuran moiety can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making it useful in antimicrobial and anticancer applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide is unique due to its combination of a benzoxazole ring and a nitrofuran moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C21H17N3O5

Molecular Weight

391.4 g/mol

IUPAC Name

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C21H17N3O5/c1-11-8-13(3)19-16(9-11)23-21(29-19)14-5-4-12(2)15(10-14)22-20(25)17-6-7-18(28-17)24(26)27/h4-10H,1-3H3,(H,22,25)

InChI Key

BWPABIYSULHFFU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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